molecular formula C11H19NO B13277812 (Furan-2-ylmethyl)(2-methylpentyl)amine

(Furan-2-ylmethyl)(2-methylpentyl)amine

Cat. No.: B13277812
M. Wt: 181.27 g/mol
InChI Key: NYULVUYGGVQSFZ-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)(2-methylpentyl)amine is a useful research compound. Its molecular formula is C11H19NO and its molecular weight is 181.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methylpentan-1-amine

InChI

InChI=1S/C11H19NO/c1-3-5-10(2)8-12-9-11-6-4-7-13-11/h4,6-7,10,12H,3,5,8-9H2,1-2H3

InChI Key

NYULVUYGGVQSFZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNCC1=CC=CO1

Origin of Product

United States

Synthetic Methodologies for Furan 2 Ylmethyl 2 Methylpentyl Amine

Precursor Synthesis and Characterization

The construction of (Furan-2-ylmethyl)(2-methylpentyl)amine relies on the efficient synthesis of its two primary building blocks: furfurylamine (B118560) and 2-methylpentylamine. This section details established and potential methodologies for producing these crucial intermediates.

Synthesis of Furfurylamine (Furan-2-ylmethylamine) Derivatives

Furfurylamine is a primary amine derived from furfural (B47365), a key platform chemical obtained from lignocellulosic biomass. Its synthesis is a critical step in accessing a wide range of furan-based chemicals.

Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. In the context of furfurylamine synthesis, this process involves the reaction of furfural with an amine source, typically ammonia (B1221849), in the presence of a reducing agent, usually hydrogen gas, and a heterogeneous catalyst. This reaction proceeds through an imine intermediate which is subsequently hydrogenated to the target primary amine. ic.ac.uk

The choice of catalyst is crucial for achieving high selectivity and yield. Various metal-based catalysts have been investigated for this transformation. For instance, a rhodium supported on alumina (B75360) (Rh/Al2O3) catalyst has demonstrated high selectivity (approx. 92%) for furfurylamine at 80°C and within a 2-hour reaction time. researchgate.net Nickel-based catalysts are also prominent. A study on nickel phyllosilicate precursors showed that an optimal balance between Ni⁰ and Ni²⁺ sites on the catalyst surface is key to facilitating the synergistic effect between metal and acid sites, leading to a furfurylamine yield of 94.2% at 90°C. researchgate.net Commercial Raney Ni has also been successfully employed, achieving a 96.3% selectivity to furfurylamine at 130°C and 2.0 MPa H₂ pressure in a 1,4-dioxane (B91453) solvent. documentsdelivered.com Raney Cobalt is another effective catalyst, providing a 98.9% yield of furfurylamine under mild conditions, with the catalyst being reusable for multiple cycles. d-nb.info

The general mechanism involves the initial condensation of furfural with ammonia to form a Schiff base (imine), which is then hydrogenated. documentsdelivered.com Controlling reaction parameters such as temperature, hydrogen pressure, and the ammonia-to-furfural ratio is critical to minimize side reactions, such as the hydrogenation of the furan (B31954) ring or the formation of secondary and tertiary amines. ic.ac.ukresearchgate.net

The following table summarizes the performance of various catalytic systems in the reductive amination of furfural to furfurylamine.

Table 1: Catalytic Performance in Reductive Amination of Furfural

Catalyst Temperature (°C) H₂ Pressure (MPa) Time (h) Yield / Selectivity (%) Reference
Rh/Al₂O₃ 80 - 2 ~92 (Selectivity) researchgate.net
NiSi-T 90 - - 94.2 (Yield) researchgate.net
Raney Ni 130 2.0 3 96.3 (Selectivity) documentsdelivered.com
Raney Co - - - 98.9 (Yield) d-nb.info
NiPd/SiO₂ 130 2.0 3 91.6 (Yield) google.com

Direct amination of furan-2-carbaldehyde is functionally synonymous with the reductive amination process described above, where the aldehyde, an amine source (ammonia), and a reducing agent (hydrogen) react in a "one-pot" synthesis. researchgate.net This approach offers a straightforward and sustainable route to primary furanic amines. nih.gov

The process is a cascade reaction involving the formation of an imine followed by its in-situ hydrogenation. researchgate.net The efficiency of this direct approach is heavily dependent on the catalytic system's ability to selectively hydrogenate the C=N bond of the imine intermediate without promoting undesired side reactions. researchgate.net For example, a Ni₆AlOₓ catalyst has been shown to be effective for the reductive amination of a variety of aldehydes, including furfural, in an aqueous ammonia solution, yielding the corresponding primary amine with high efficiency. nih.gov This highlights an environmentally benign approach using water as a solvent.

Another method involves a two-step process where furfural is first converted to furfuryloxime using hydroxylammonium chloride. The resulting oxime is then reduced to furfurylamine using zinc dust in the presence of ammonium (B1175870) chloride and zinc chloride in water. This method avoids the use of high-pressure hydrogen gas and expensive catalysts, presenting a greener alternative for the synthesis of furfurylamine. mdpi.com

An alternative, though less commonly cited, pathway to furfurylamine is through the reduction of furan-2-carbonitrile. The catalytic hydrogenation of nitriles is a well-established industrial method for the production of primary amines. researchgate.net This reaction typically involves the use of hydrogen gas and a metal catalyst.

Catalysts commonly employed for nitrile hydrogenation include Group 10 metals such as Raney nickel, palladium black, or platinum dioxide. researchgate.net Cobalt-based catalysts, particularly Raney Cobalt, are also highly effective and often preferred for their high selectivity towards the formation of primary amines, minimizing the formation of secondary and tertiary amine byproducts. researchgate.netresearchgate.netbme.hu The reaction is typically carried out under elevated temperature and pressure. For aliphatic nitriles, Raney cobalt catalysts have been shown to facilitate high conversion rates and yields even with concentrated starting materials. google.com While specific studies focusing on furan-2-carbonitrile are scarce in the readily available literature, the general principles of catalytic nitrile hydrogenation are directly applicable. The reaction would proceed as follows:

Furan-2-carbonitrile + 2 H₂ --(Catalyst)--> Furan-2-ylmethylamine

This method provides a viable synthetic route, assuming the precursor, furan-2-carbonitrile, is accessible.

Synthesis of 2-Methylpentylamine Derivatives

The second key precursor for the target molecule is 2-methylpentylamine. This chiral aliphatic amine can be synthesized from corresponding nitriles or amides through reduction.

The reduction of nitriles and amides represents a fundamental transformation in organic chemistry for the synthesis of primary amines.

Reduction of Nitriles: 2-Methylpentanenitrile can be reduced to 2-methylpentylamine using several methods. Catalytic hydrogenation is a common industrial approach, often utilizing Raney nickel or Raney cobalt catalysts under hydrogen pressure. researchgate.netbme.hu Cobalt catalysts are particularly noted for their ability to selectively produce primary amines. bme.hu

Alternatively, stoichiometric reductions using metal hydrides are highly effective on a laboratory scale. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of nitriles to their corresponding primary amines in high yield. masterorganicchemistry.combyjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reactive intermediates and isolate the amine product. Other hydride reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165), can also reduce aliphatic nitriles effectively. researchgate.netbme.hu

Reduction of Amides: Similarly, 2-methylpentanamide (B1217331) can be reduced to 2-methylpentylamine. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commdpi.com Unlike the reduction of other carbonyl compounds which yield alcohols, the reduction of amides with LiAlH₄ proceeds to the corresponding amine by converting the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). The reaction mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form a transient iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the final amine. Catalytic hydrogenation can also be used for amide reduction, but it often requires harsh conditions, such as high pressures (above 197 atm) and temperatures (exceeding 200°C), with catalysts like copper chromite. google.com

The following table lists the chemical compounds mentioned in this article.

Alkylation Strategies for Branched Primary Amines

The synthesis of this compound, a secondary amine, can be approached through the direct alkylation of a primary amine. This strategy involves the introduction of a furan-2-ylmethyl group onto 2-methylpentylamine or, conversely, the attachment of a 2-methylpentyl group to furfurylamine. A significant challenge in such N-alkylation reactions is controlling the degree of substitution to prevent the formation of tertiary amines and quaternary ammonium salts.

Selective mono-alkylation is often achieved by carefully controlling the stoichiometry of the reactants, with the primary amine typically used in excess. The choice of the alkylating agent, solvent, and base also plays a crucial role in directing the reaction towards the desired secondary amine.

Convergent Synthesis Approaches for this compound

Convergent synthesis offers a more direct and often more efficient route to this compound by combining the two key structural fragments, the furan-2-ylmethyl and the 2-methylpentyl groups, in a single key bond-forming step.

Reductive Amination Between Furan-2-carbaldehyde and 2-Methylpentylamine

Reductive amination is a widely employed and highly effective method for the synthesis of secondary amines. This one-pot reaction involves the initial formation of an imine intermediate from the condensation of an aldehyde (furan-2-carbaldehyde) and a primary amine (2-methylpentylamine), followed by the in-situ reduction of the imine to the target secondary amine. This method is advantageous as it minimizes the potential for over-alkylation.

The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal, which then dehydrates to form an imine. A suitable reducing agent, present in the reaction mixture, then reduces the carbon-nitrogen double bond of the imine.

Key parameters that influence the success of this reaction include the choice of catalyst and reducing agent, temperature, and solvent. A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

A study on the reductive amination of furanic aldehydes demonstrated a two-step, one-pot process where the condensation of the aldehyde and a primary amine in methanol (B129727) is followed by the hydrogenation of the resulting imine in a flow reactor over a CuAlOx catalyst. nih.govresearchgate.net This approach has been shown to produce N-substituted furfuryl amines in good to excellent yields. nih.govresearchgate.net

Alkylation of Furfurylamine with 2-Methylpentyl Halides

This approach involves the nucleophilic substitution reaction between furfurylamine and a 2-methylpentyl halide (e.g., 2-methylpentyl bromide or chloride). In this reaction, the lone pair of electrons on the nitrogen atom of furfurylamine attacks the electrophilic carbon of the 2-methylpentyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. Common bases used include potassium carbonate or triethylamine. The choice of solvent can also influence the reaction rate and yield.

Alkylation of 2-Methylpentylamine with Furan-2-ylmethyl Halides

Conversely, this compound can be synthesized by the alkylation of 2-methylpentylamine with a furan-2-ylmethyl halide, such as furfuryl chloride. Similar to the previously described alkylation, this is a nucleophilic substitution reaction where 2-methylpentylamine acts as the nucleophile.

Controlling the reaction conditions, such as temperature and the molar ratio of the reactants, is crucial to favor the formation of the secondary amine and minimize the production of the tertiary amine.

Amide Formation Followed by Reduction

A two-step approach involving the formation of an amide intermediate followed by its reduction provides another reliable route to the target secondary amine. This methodology can be executed in two ways:

Reaction of 2-furoic acid with 2-methylpentylamine: In this pathway, 2-furoic acid is first activated, typically by conversion to an acid chloride or through the use of a coupling agent, and then reacted with 2-methylpentylamine to form N-(2-methylpentyl)furan-2-carboxamide.

Reaction of 2-methylpentanoic acid with furfurylamine: Alternatively, 2-methylpentanoic acid can be coupled with furfurylamine to yield N-(furan-2-ylmethyl)-2-methylpentanamide.

Microwave-assisted synthesis has been shown to be an effective method for the formation of amide derivatives containing furan rings, often resulting in good to very good yields. researchgate.net

The resulting amide is then reduced to the corresponding secondary amine. Powerful reducing agents are required for this transformation due to the stability of the amide bond. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for this purpose, effectively converting the carbonyl group of the amide into a methylene group. wikipedia.orgmasterorganicchemistry.comorgoreview.com Other reducing agents such as borane (B79455) (BH₃) can also be employed. chemistrysteps.com

Catalytic Systems and Reaction Conditions for Amination Reactions

The efficiency and selectivity of the aforementioned synthetic methodologies are highly dependent on the chosen catalytic systems and reaction conditions.

For reductive amination , a variety of catalysts can be utilized. Noble metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on alumina (Rh/Al₂O₃) are highly effective for the hydrogenation of the imine intermediate. rsc.org Non-noble metal catalysts, including Raney nickel and copper-based catalysts like CuAlOx, offer a more cost-effective alternative and have demonstrated high activity and selectivity in the reductive amination of furanic aldehydes. nih.govresearchgate.netnih.gov The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from atmospheric to several bars and at temperatures between room temperature and 100°C.

In N-alkylation reactions with alkyl halides, the reaction can be performed with or without a catalyst. When a catalyst is used, systems such as Al₂O₃–OK have been shown to facilitate the selective N-alkylation of amines at room temperature. amazonaws.comresearchgate.net Microwave irradiation has also been employed to accelerate the reaction, often in an aqueous medium, providing a greener alternative to conventional heating. rsc.org

The reduction of amides is typically not a catalytic process and relies on stoichiometric amounts of strong reducing agents. Lithium aluminum hydride is the most common reagent, and the reaction is usually conducted in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

Below is a summary of the synthetic approaches and their typical conditions:

Synthetic Approach Reactants Key Intermediates Typical Catalysts/Reagents General Reaction Conditions
Reductive Amination Furan-2-carbaldehyde, 2-MethylpentylamineIminePd/C, Pt/C, Rh/Al₂O₃, Raney Ni, CuAlOxH₂, various pressures and temperatures
Alkylation Furfurylamine, 2-Methylpentyl Halide-Base (e.g., K₂CO₃), Al₂O₃–OKRoom temperature to elevated temperatures, optional microwave irradiation
Alkylation 2-Methylpentylamine, Furan-2-ylmethyl Halide-Base (e.g., K₂CO₃), Al₂O₃–OKRoom temperature to elevated temperatures, optional microwave irradiation
Amide Formation and Reduction 2-Furoic acid, 2-Methylpentylamine OR 2-Methylpentanoic acid, FurfurylamineAmideCoupling agents (for amide formation), LiAlH₄, BH₃ (for reduction)Anhydrous ethereal solvent for reduction

Heterogeneous Catalysis for C-N Bond Formation

Heterogeneous catalysis is a cornerstone in the synthesis of N-substituted furfurylamines due to the ease of catalyst separation and recycling. The direct reductive amination of furfural with primary amines is a prominent method for forging the crucial C-N bond. nih.gov This reaction is typically catalyzed by supported metal nanoparticles, where the choice of metal and support material significantly influences the catalytic activity and selectivity towards the desired secondary amine.

A range of metals, including precious metals like palladium (Pd), rhodium (Rh), and ruthenium (Ru), as well as non-precious metals such as nickel (Ni) and cobalt (Co), have demonstrated efficacy in catalyzing this reaction. nih.gov The general reaction scheme involves the condensation of furfural with 2-methylpentylamine to form an N-(furan-2-ylmethylidene)(2-methylpentyl)amine intermediate, which is then hydrogenated in situ to yield this compound.

The nature of the support material, such as activated carbon, alumina (Al2O3), silica (B1680970) (SiO2), or zirconia (ZrO2), plays a crucial role in the dispersion and stability of the metal nanoparticles and can also contribute to the catalytic process through metal-support interactions. nih.govresearchgate.net For instance, the acidity or basicity of the support can affect the reaction pathway and product distribution.

Below is a representative table summarizing the performance of various heterogeneous catalysts in the reductive amination of furfural with different primary amines, which can be considered analogous to the synthesis of the target compound.

CatalystAmineTemperature (°C)H2 Pressure (MPa)SolventConversion (%)Selectivity (%)
Rh/Al2O3Ammonia803Water10092 (Primary Amine)
Ni/SiO2Ammonia1305.21,4-Dioxane10094 (Primary Amine)
Ru/ZrO2Ammonia1004Water>99>99 (Primary Amine)
Raney NiAmmonia1302.01,4-Dioxane10096.3 (Primary Amine)

This table presents data for the synthesis of the primary amine (furfurylamine) as a model for the general conditions applicable to secondary amine synthesis.

Homogeneous Catalytic Systems

Homogeneous catalysts, while often presenting challenges in separation from the product mixture, can offer high activity and selectivity under milder reaction conditions. For the synthesis of N-substituted furfurylamines, homogeneous ruthenium complexes, such as RuCl2(PPh3)3, have been utilized. chemrxiv.org These catalysts are typically employed in the reductive amination of furfural, where they facilitate the hydrogenation of the in-situ formed imine.

The reaction mechanism with a homogeneous catalyst generally follows the same pathway as with heterogeneous systems: imine formation followed by reduction. The advantage of homogeneous systems often lies in their well-defined active sites, which can lead to higher selectivity and a better understanding of the reaction mechanism. However, the difficulty in catalyst recycling remains a significant drawback for industrial applications.

Optimization of Reaction Parameters (Temperature, Pressure, Solvent)

The yield and selectivity of this compound synthesis are critically influenced by reaction parameters such as temperature, hydrogen pressure, and the choice of solvent.

Temperature: The reaction temperature affects both the rate of reaction and the selectivity. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as the hydrogenation of the furan ring or the formation of tertiary amines and other byproducts. researchgate.netresearchgate.net The optimal temperature is typically determined experimentally for each catalytic system. For instance, in the reductive amination of furfural, temperatures in the range of 80-130°C are commonly employed. rsc.orgsandermanpub.net

Pressure: Hydrogen pressure is another critical parameter, particularly in the hydrogenation step. A sufficient hydrogen pressure is necessary to ensure the efficient reduction of the imine intermediate. researchgate.net However, very high pressures can sometimes promote the over-hydrogenation of the furan ring, leading to the formation of tetrahydrofurfuryl derivatives. The optimal pressure is a balance between achieving a high rate of amination and minimizing side reactions. Typical hydrogen pressures for this type of reaction range from 1 to 5 MPa. chemrxiv.orgresearchgate.net

The following table illustrates the effect of reaction parameters on the reductive amination of furfural, providing insights into the optimization process for synthesizing the target secondary amine.

ParameterCondition 1Yield/Selectivity 1Condition 2Yield/Selectivity 2
Temperature60°CLower Conversion100°CHigher Conversion
H2 Pressure1 MPaSlower Reaction4 MPaFaster Reaction
SolventWaterGreen Solvent, Good YieldsDioxaneHigh Solubility, Good Yields

This table provides a generalized overview of the impact of reaction parameters based on literature for similar reactions.

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant focus on developing more sustainable and environmentally friendly methods for the synthesis of furan-based chemicals. The synthesis of this compound can be approached with several green chemistry principles in mind.

One of the key aspects is the use of biomass-derived furfural as a renewable starting material. rsc.org Furfural is produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, offering a sustainable alternative to petroleum-based feedstocks.

The use of water as a reaction solvent is another important green chemistry approach, as it is non-toxic, non-flammable, and readily available. sctunisie.org Several catalytic systems have been shown to be effective in aqueous media for the reductive amination of furfural. rsc.org

Biocatalysis represents a particularly green approach to amine synthesis. The use of enzymes, such as transaminases, can enable the amination of furfural derivatives under mild, aqueous conditions, often with high selectivity. rsc.org This method avoids the use of harsh reagents and high temperatures and pressures associated with traditional chemical methods. For instance, transaminases can catalyze the transfer of an amino group from an amine donor to furfural, producing furfurylamine, and this principle can be extended to the synthesis of secondary amines. mdpi.com

Chemical Reactivity and Transformative Chemistry of Furan 2 Ylmethyl 2 Methylpentyl Amine

Reactivity of the Secondary Amine Moiety

The nitrogen atom in (Furan-2-ylmethyl)(2-methylpentyl)amine, being a secondary amine, possesses a lone pair of electrons, which confers both basic and nucleophilic properties. This allows it to participate in a variety of chemical transformations.

N-Alkylation Reactions with Electrophiles

Secondary amines readily undergo N-alkylation when treated with electrophilic reagents such as alkyl halides. wikipedia.org This reaction, a type of nucleophilic aliphatic substitution, results in the formation of a tertiary amine. wikipedia.org In the case of this compound, reaction with an alkyl halide (e.g., R-X, where X is a halogen) would yield a tertiary amine. If the alkylation proceeds further, a quaternary ammonium (B1175870) salt can be formed. wikipedia.org The reaction is often carried out in the presence of a weak base to neutralize the hydrogen halide byproduct. libretexts.org

Table 1: Representative N-Alkylation Reactions of Secondary Amines

Electrophile Product Type General Reaction
Alkyl Halide (R-X) Tertiary Amine R'R"NH + R-X → R'R"NR + HX

Note: This table presents generalized reactions for secondary amines.

N-Acylation Reactions for Amide Formation

N-acylation is a fundamental transformation of secondary amines, leading to the formation of amides. bath.ac.uk This reaction typically involves treating the amine with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to scavenge the acidic byproduct. libretexts.orgtandfonline.com The resulting amide from the acylation of this compound would be a tertiary amide. This transformation is significant as it converts the basic amine into a neutral amide, a common protecting group strategy in multi-step syntheses. researchgate.net

Table 2: Common Acylating Agents for N-Acylation of Secondary Amines

Acylating Agent Product Byproduct
Acid Chloride (RCOCl) Tertiary Amide HCl

Note: This table illustrates typical N-acylation reactions.

Salt Formation and Protonation Equilibria

Like other amines, the lone pair of electrons on the nitrogen atom of this compound allows it to act as a Brønsted-Lowry base, readily accepting a proton from an acid to form an ammonium salt. pressbooks.pubutexas.edu This acid-base reaction is an equilibrium process, and the position of the equilibrium depends on the pKa of the acid and the pKa of the conjugate acid of the amine. The formation of the ammonium salt significantly increases the water solubility of the amine. pressbooks.pub

The basicity of amines is influenced by the electronic properties of the substituent groups. libretexts.org Alkyl groups, like the 2-methylpentyl and furan-2-ylmethyl groups, are generally electron-donating, which can enhance the basicity of the amine compared to ammonia (B1221849). libretexts.org

Nucleophilic Reactivity in Carbon-Carbon Bond Formations

Secondary amines are potent nucleophiles and can participate in various carbon-carbon bond-forming reactions. researchgate.netmasterorganicchemistry.com A notable example is the formation of enamines through the reaction with aldehydes or ketones. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the enamine. libretexts.org Enamines are versatile synthetic intermediates, capable of acting as nucleophiles in subsequent alkylation or acylation reactions at the α-carbon.

Reactivity of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system. The oxygen heteroatom donates electron density to the ring, making it significantly more reactive towards electrophiles than benzene. pearson.com

Electrophilic Aromatic Substitution Reactions on the Furan Ring

Furan readily undergoes electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and Friedel-Crafts reactions. pearson.com Due to the activating effect of the oxygen atom, these reactions can often be carried out under milder conditions than those required for benzene. pearson.comchemicalbook.com

The substitution pattern is highly regioselective, with the electrophile preferentially attacking the C2 (or α) position. pearson.comvaia.com This preference is attributed to the greater stability of the carbocation intermediate formed upon attack at the C2 position, which can be stabilized by three resonance structures, compared to the two resonance structures for attack at the C3 (or β) position. chemicalbook.com In this compound, the C5 position is the most likely site for electrophilic attack, as the C2 position is already substituted.

Table 3: Examples of Electrophilic Aromatic Substitution on Furan

Reaction Reagent Major Product
Bromination Br₂ in dioxane 2-Bromofuran
Nitration Nitric acid/acetic anhydride 2-Nitrofuran

Note: This table shows typical EAS reactions of the parent furan ring.

Cycloaddition Reactions of the Furan Moiety

The conjugated diene system within the furan ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful tool for the synthesis of complex polycyclic structures.

In the context of the Diels-Alder reaction, the furan ring serves as the diene component, reacting with an electron-deficient alkene (the dienophile) in a [4+2] cycloaddition. rsc.orgmdpi.com The reaction of furan derivatives is often reversible, and the position of the equilibrium depends on the nature of both the furan and the dienophile. rsc.org

The electron-donating (2-methylpentyl)aminomethyl substituent on this compound is expected to enhance its reactivity as a diene. Generally, electron-rich furans exhibit greater reactivity in normal-electron-demand Diels-Alder reactions. nih.gov Conversely, furans bearing electron-withdrawing groups, such as furfural (B47365) or furoic acid, are typically less reactive dienes, although their participation in Diels-Alder reactions can be facilitated under specific conditions, such as in aqueous media. rsc.orgnih.govrsc.org

A variety of dienophiles can react with furan derivatives to yield bicyclic adducts. The choice of dienophile is critical for the success and stereochemical outcome of the reaction.

Table 2: Examples of Dienophiles Used in Diels-Alder Reactions with Furans

DienophileTypeExpected Reactivity with this compound
Maleic anhydrideHighly activatedHigh
N-AlkylmaleimidesHighly activatedHigh
Dimethyl acetylenedicarboxylateHighly activatedHigh
AcrylonitrileActivatedModerate
Methyl acrylateActivatedModerate

The product of a Diels-Alder reaction between a furan and a dienophile is a 7-oxabicyclo[2.2.1]heptene derivative, commonly referred to as an oxanorbornene. nih.gov The reaction between this compound and a suitable dienophile would yield a substituted oxanorbornene adduct.

These oxanorbornene adducts are versatile synthetic intermediates. scilit.com However, they can be thermally labile and prone to a retro-Diels-Alder reaction, reverting to the starting furan and dienophile. rsc.org The stability of the adduct is influenced by several factors, including the substitution pattern on the bicyclic framework. nih.govnih.gov The formation of the adduct can be highly stereoselective, often favoring the exo isomer due to steric hindrance, although the endo isomer can be formed under kinetic control.

Once formed, oxanorbornene adducts can undergo a variety of rearrangements and further transformations. For instance, they can be subjected to acid-catalyzed rearrangements, ring-opening reactions, or serve as precursors for the synthesis of saturated and aromatic carbocyclic compounds. nih.govrsc.org Force-promoted retro-cycloadditions have also been studied, demonstrating unique mechanical reactivity. manchester.ac.uk

Oxidation Pathways of the Furan Ring

The furan ring is sensitive to oxidation, and its reaction with various oxidizing agents can lead to a range of products through different pathways. researchgate.netresearchgate.net These transformations are synthetically useful for converting the furan nucleus into other functionalized structures.

Oxidative cleavage of the furan ring is a common transformation that typically yields 1,4-dicarbonyl compounds. This can be achieved using a variety of oxidants, including singlet oxygen, meta-chloroperoxybenzoic acid (m-CPBA), or catalytic systems like Mn(III)/Co(II) with O₂. rsc.org

The reaction often proceeds through a transient endoperoxide intermediate, which subsequently rearranges to form the final ring-opened product. researchgate.netrsc.org For example, the oxidation of 2,5-dimethylfuran (B142691) can yield hex-3-ene-2,5-dione. researchgate.net In the case of this compound, oxidation would be expected to cleave the ring to form a substituted γ-ketoenal or a related 1,4-dicarbonyl species. The specific structure of the product would depend on the reaction conditions and the oxidant employed.

An alternative pathway in furan oxidation involves the initial formation of a furan epoxide. rsc.orgdepauw.edu This pathway can be accessed using reagents like dioxiranes or certain peroxy acids. The resulting epoxide is often unstable and can undergo spontaneous or catalyzed rearrangement.

One common fate of the furan epoxide is ring-opening to generate the same 1,4-dicarbonyl compounds discussed previously. researchgate.net For instance, the epoxidation of 2,5-dimethylfuran leads to a rearrangement that produces an enedione. researchgate.net In other cases, δ,γ-epoxyketones can undergo rearrangement to furnish substituted furans, representing a reverse process. tandfonline.com The specific reaction pathway and the ultimate products are highly dependent on the substrate's structure and the reaction conditions.

Hydrogenation and Reduction of the Furan Ring

The furan ring in this compound is susceptible to hydrogenation, a process that saturates the heterocyclic ring to yield more stable, non-aromatic structures. This transformation is typically achieved through catalytic hydrogenation, where the choice of catalyst and reaction conditions plays a critical role in determining the extent of reduction and the selectivity of the products.

The complete reduction of the furan ring in furan-containing compounds leads to the formation of a tetrahydrofuran (B95107) (THF) derivative. This reaction is a common transformation and can be accomplished using a variety of catalytic systems. For instance, sponge nickel catalysts, such as Raney® nickel, have been effectively used for the hydrogenation of furan to tetrahydrofuran. google.com The efficiency of these catalysts can be further enhanced by promoters like iron and chromium. google.com Other noble metal catalysts, including palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru), are also highly effective for the hydrogenation of furan rings. researchgate.net The synthesis of tetrahydrofuran and its derivatives can be achieved through the catalytic hydrogenation of furan precursors. wikipedia.org

The hydrogenation of this compound to its corresponding tetrahydrofuran derivative, (Tetrahydrofuran-2-ylmethyl)(2-methylpentyl)amine, is a highly probable reaction under standard catalytic hydrogenation conditions. A patent describes a process for synthesizing tetrahydrofuran and its alkylated derivatives by hydrogenating furan compounds in the presence of a sponge nickel catalyst promoted with iron and chromium, with reaction temperatures ranging from 30°C to 150°C. google.com Another patented method for producing tetrahydrofuran derivatives involves the hydrogenation of furans using a supported palladium catalyst in water as a solvent. google.com

Table 1: Catalytic Systems for Furan Ring Hydrogenation

Catalyst System Product(s) Reference
Sponge Nickel (Raney® Ni) with Fe and Cr promoters Tetrahydrofuran derivatives google.com
Supported Palladium (Pd) on carbon Tetrahydrofuran derivatives google.com
Platinum (Pt), Rhodium (Rh), Ruthenium (Ru) Tetrahydrofuran derivatives researchgate.net
Nickel-Cobalt (NiCo) bimetallic catalysts Tetrahydrofurfuryl alcohol from furfural rsc.org
Iridium (Ir) on carbon 2-Methylfuran from furfural (side chain hydrogenation) rsc.org

Interplay Between Furan and Amine Functionalities

The structure of this compound allows for the possibility of intramolecular reactions, particularly under conditions that activate the furan ring or the amine. For instance, in the presence of strong acids, the furan ring can be protonated, which may lead to ring-opening or rearrangement reactions. While specific studies on the intramolecular cyclization of this compound are not documented, related furan derivatives are known to undergo such transformations. For example, thermal decomposition of some furan-containing amines can lead to the formation of pyrrole (B145914) derivatives through cyclization. The synthesis of furo[2,3-b]pyrroles from furan precursors highlights the potential for intramolecular cyclization involving the furan ring and a nitrogen-containing moiety. mdpi.com

The stability of this compound is influenced by both the furan ring and the amine group. Furan rings are known to be sensitive to acidic conditions, which can lead to polymerization or hydrolysis. The protonation of the amine group in an acidic medium can increase the susceptibility of the furan ring to hydrolysis.

The degradation of furan compounds can proceed through various pathways. In biological systems, furan and its derivatives can be metabolized by cytochrome P450 enzymes, leading to reactive intermediates that can interact with cellular nucleophiles. nih.gov Microbial degradation of furanic compounds often involves oxidation and/or reduction of the ring and its substituents. nih.gov The stability of furan compounds is also dependent on the solvent and temperature. For example, while acids can degrade furans, especially at elevated temperatures, the stability can be enhanced in certain solvent systems. researchgate.net The presence of the amine functionality could potentially open up additional degradation pathways, such as oxidative deamination or reactions involving both the furan ring and the amine group.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For (Furan-2-ylmethyl)(2-methylpentyl)amine, distinct signals are expected for the furan (B31954) ring protons, the methylene (B1212753) bridge protons, the protons on the 2-methylpentyl chain, and the amine proton.

The furan ring protons are expected to appear in the aromatic region of the spectrum. The proton at position 5 (H-5) of the furan ring is typically the most deshielded due to the influence of the oxygen atom. The protons at positions 3 and 4 (H-3 and H-4) will show characteristic couplings to each other and to the H-5 proton. The methylene protons adjacent to the furan ring (H-6) and the nitrogen atom would appear as a singlet, shifted downfield due to the influence of both the aromatic ring and the electronegative nitrogen. The protons of the 2-methylpentyl group will exhibit complex splitting patterns in the aliphatic region of the spectrum, reflecting their coupling with neighboring protons. The amine proton (N-H) signal is often broad and its chemical shift can be variable.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-5 (furan)~7.35ddJ ≈ 1.8, 0.81H
H-3 (furan)~6.30ddJ ≈ 3.2, 1.81H
H-4 (furan)~6.20ddJ ≈ 3.2, 0.81H
H-6 (CH₂)~3.75s-2H
H-1' (CH₂)~2.50m-2H
H-2' (CH)~1.65m-1H
H-3' (CH₂)~1.25m-2H
H-4' (CH₃)~0.90tJ ≈ 7.03H
H-5' (CH₃)~0.88dJ ≈ 6.53H
N-H~1.5-2.5 (broad)br s-1H

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbons of the furan ring are expected to appear in the downfield region (100-150 ppm). The carbon attached to the oxygen (C-2) and the carbon at the substitution point (C-2) will be the most deshielded. The carbons of the 2-methylpentyl chain will appear in the upfield aliphatic region (10-60 ppm). The methylene carbon adjacent to the nitrogen (C-1') and the methylene bridge carbon (C-6) will be shifted downfield compared to the other aliphatic carbons due to the electronegativity of the nitrogen and the influence of the furan ring, respectively. libretexts.orglibretexts.org

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (furan)~153.0
C-5 (furan)~142.0
C-3 (furan)~110.0
C-4 (furan)~107.0
C-6 (CH₂)~48.0
C-1' (CH₂)~54.0
C-2' (CH)~35.0
C-3' (CH₂)~30.0
C-4' (CH₃)~14.0
C-5' (CH₃)~20.0

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. Key correlations would be expected between H-3, H-4, and H-5 of the furan ring, and throughout the 2-methylpentyl chain, for example, between H-1' and H-2', H-2' and H-3', H-3' and H-4', and H-2' and H-5'. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. columbia.edu It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-5 with C-5, H-6 with C-6, H-4' with C-4').

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. columbia.edu This is vital for establishing the connectivity of different fragments of the molecule. For instance, a correlation between the methylene protons H-6 and the furan carbons C-2 and C-3 would confirm the attachment of the methyl group to the furan ring. Similarly, correlations between H-6 and C-1' would confirm the link between the furfuryl and 2-methylpentyl moieties through the nitrogen atom. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close in space, which can help to determine the stereochemistry and conformation of the molecule. For instance, NOE correlations could be observed between the methylene bridge protons (H-6) and the furan proton H-3, as well as with the protons on the 2-methylpentyl chain, depending on the preferred conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. researchgate.net For this compound, the molecular formula is C₁₁H₁₉NO.

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. missouri.edu

Calculation of Exact Mass for C₁₁H₁₉NO

ElementCountIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1112.000000132.000000
Hydrogen (¹H)191.00782519.148675
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)115.99491515.994915
Total Exact Mass [M]181.146664
Exact Mass of [M+H]⁺182.153989

An experimentally determined HRMS value that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

In electron ionization mass spectrometry (EI-MS), the molecular ion is formed and then undergoes fragmentation. The pattern of fragment ions is a characteristic fingerprint of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

A primary and highly favorable fragmentation for amines is the α-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org In this molecule, this could lead to two main fragment ions:

Loss of the 2-methylpentyl radical to form the stable furfurylimmonium ion at m/z 82.

Loss of the furfuryl radical to form the 2-methylpentylammonium ion at m/z 100.

Another characteristic fragmentation would be the cleavage of the C-C bonds within the 2-methylpentyl chain. libretexts.org Additionally, the furan ring itself can undergo fragmentation. The presence of these characteristic fragment ions in the mass spectrum would provide strong corroborating evidence for the structure of this compound.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
181[C₁₁H₁₉NO]⁺Molecular Ion
82[C₅H₆NO]⁺α-cleavage, loss of C₆H₁₃ radical
81[C₅H₅O]⁺Furfuryl cation
100[C₆H₁₄N]⁺α-cleavage, loss of C₅H₅O radical
124[C₈H₁₄N]⁺Loss of C₃H₇ radical from the pentyl chain

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. This method is instrumental in both identifying the compound and assessing its purity. In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column.

Following chromatographic separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, with a molecular weight of 181.27 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 181. Key fragmentation patterns would likely involve the cleavage of the bond between the furan ring and the methylene group, as well as fragmentation of the 2-methylpentyl side chain. The purity of the compound can be determined by the presence of a single major peak in the gas chromatogram and the absence of significant peaks corresponding to impurities.

Table 1: Anticipated GC-MS Parameters for this compound Analysis

ParameterExpected Value/Condition
Column Type HP-5MS or equivalent non-polar capillary column
Injector Temperature 250 - 280 °C
Carrier Gas Helium
Oven Program Ramped temperature program, e.g., initial hold at a low temperature followed by a ramp to a higher temperature.
Detector Mass Spectrometer (Electron Ionization mode)
Expected Molecular Ion (M⁺) m/z 181

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which plots absorbance or transmittance against wavenumber.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. While a specific experimental spectrum for this compound is not publicly documented, theoretical predictions and data from analogous furan and amine compounds allow for an accurate estimation of the expected spectral features.

Key expected absorption bands would include:

N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretches: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl chain and just above 3000 cm⁻¹ for the sp² C-H bonds of the furan ring.

C=C Stretch: A characteristic band for the furan ring, typically appearing in the 1500-1650 cm⁻¹ region.

C-N Stretch: An absorption band in the 1000-1250 cm⁻¹ range.

C-O-C Stretch: A strong band, characteristic of the furan ring, is expected in the 1000-1300 cm⁻¹ region.

Table 2: Predicted Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H (amine)3300 - 3500Weak to Medium
C-H (sp², furan)> 3000Medium
C-H (sp³, alkyl)< 3000Strong
C=C (furan ring)1500 - 1650Medium to Strong
C-N (amine)1000 - 1250Medium
C-O-C (furan ring)1000 - 1300Strong

X-ray Crystallography for Solid-State Structure Determination (if applicable)

The applicability of this technique to this compound is contingent on the ability to grow a suitable single crystal of the compound or a solid derivative. If the compound is a liquid at room temperature, crystallization at low temperatures or the formation of a crystalline salt (e.g., a hydrochloride salt) would be necessary.

As no published crystal structure for this compound exists, a detailed discussion of its solid-state structure is not possible. However, if a crystal structure were to be determined, it would reveal the exact conformation of the 2-methylpentyl chain and the orientation of the furan ring relative to the amine group.

Chromatographic Techniques for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for compounds that are not sufficiently volatile for gas chromatography.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The retention time of the compound would be a key parameter for its identification. A UV detector would be suitable for detection, as the furan ring contains a chromophore that absorbs UV light. The purity of the sample can be assessed by the presence of a single major peak in the chromatogram. While specific HPLC methods for this compound are not detailed in the literature, methods developed for other furan derivatives can serve as a starting point for method development. nih.gov

Table 3: Typical HPLC Parameters for the Analysis of Furan Derivatives

ParameterTypical Condition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradient
Detector UV-Vis (e.g., at 220 nm)
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL

As a standalone technique, Gas Chromatography (GC) is primarily used for the separation and purity assessment of volatile compounds. When coupled with a detector such as a Flame Ionization Detector (FID), it provides quantitative information about the components of a sample.

Similar to GC-MS, the analysis of this compound by GC would involve its injection into a heated port, vaporization, and separation on a capillary column. The retention time of the compound on a specific column under defined conditions serves as an identifying characteristic. The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative analysis and purity determination. The choice of column and temperature programming would be similar to that used for GC-MS. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular structure and properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules, providing information about molecular orbitals and energy levels. arxiv.orgchemrxiv.org For (Furan-2-ylmethyl)(2-methylpentyl)amine, DFT calculations would focus on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of these orbitals is key to understanding the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In this molecule, the HOMO is expected to be primarily localized over the electron-rich furan (B31954) ring and the nitrogen atom of the amine group. Conversely, the LUMO would likely be distributed across the aromatic furan ring, indicating its susceptibility to nucleophilic attack under certain conditions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties.
ParameterCalculated Value (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital
ELUMO-0.25Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.60Indicator of chemical reactivity and stability

Due to the presence of multiple single bonds, particularly in the (2-methylpentyl)amine side chain, this compound is a flexible molecule capable of adopting numerous spatial arrangements, or conformations. ijpsr.com Conformational analysis is the process of identifying the most stable of these arrangements, known as energy minima or stable conformers. nih.gov

Computational methods can systematically explore the potential energy surface of the molecule by rotating its flexible dihedral angles. This process identifies various low-energy conformers and calculates their relative stabilities. researchgate.net The global minimum represents the most stable conformation of the molecule in the gas phase. Understanding the conformational preferences is vital as different conformers can exhibit distinct physical properties and biological activities. nih.gov For this compound, key rotations would be around the C-C bonds of the alkyl chain and the C-N bond of the amine.

Table 2: Hypothetical Relative Energies of Stable Conformers.
ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)
1 (Global Minimum)0.00τ1 = 178.5, τ2 = 60.2
20.85τ1 = -179.1, τ2 = -61.5
31.52τ1 = 65.4, τ2 = 175.3

Quantum chemical calculations are highly effective at predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. comporgchem.com Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework, one can calculate the isotropic shielding constants for each nucleus (e.g., ¹H and ¹³C). nih.gov These theoretical values can then be correlated with experimental chemical shifts, often showing excellent agreement. acs.org

This predictive capability is invaluable for confirming molecular structures and assigning signals in experimentally obtained spectra. For this compound, such calculations would provide predicted chemical shifts for the distinct protons and carbons of the furan ring, the methylene (B1212753) bridge, and the 2-methylpentyl group.

Table 3: Representative Predicted vs. Expected Experimental NMR Chemical Shifts (ppm).
AtomAtom Number (IUPAC)Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Furan C22152.5-
Furan C33110.16.30
Furan C44107.86.21
Furan C55142.37.35
Methylene C1'48.23.75

To quantify the reactivity of different atomic sites within a molecule, DFT-based reactivity descriptors are employed. The Fukui function, ƒ(r), is a key descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.org By analyzing condensed Fukui functions (values assigned to individual atoms), one can identify the sites most susceptible to different types of chemical attack. globethesis.com

ƒ+ indicates reactivity towards a nucleophilic attack (the most electrophilic site).

ƒ- indicates reactivity towards an electrophilic attack (the most nucleophilic site).

ƒ0 indicates reactivity towards a radical attack.

For furan derivatives, the C2 and C5 positions are known to be the most reactive sites for electrophilic substitution. sciforum.net Fukui function analysis for this compound would be expected to confirm this, with the C5 position likely being the most nucleophilic site.

Table 4: Illustrative Condensed Fukui Function Values for Selected Atoms.
Atomƒ+ (Nucleophilic Attack)ƒ- (Electrophilic Attack)ƒ0 (Radical Attack)
Furan O10.0450.0950.070
Furan C20.1200.1500.135
Furan C50.1150.2800.198
Amine N0.0800.1950.138

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that control reaction rates.

The furan ring is a classic diene for the Diels-Alder [4+2] cycloaddition reaction, a powerful method for forming six-membered rings. nih.gov However, the aromaticity of furan makes it less reactive than non-aromatic dienes, and the reaction is often reversible. rsc.org Computational modeling can be used to study the Diels-Alder reaction of the furan moiety in this compound with a dienophile, such as maleimide.

This involves locating the transition state (TS) structure for the reaction and calculating its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. These calculations can also predict the stereochemical outcome, such as the preference for the endo or exo adduct. For furan, the endo product is often formed faster (kinetically favored), but the exo product is typically more stable (thermodynamically favored). researchgate.net

Table 5: Hypothetical Activation Energies for the Diels-Alder Reaction with Maleimide.
ParameterEndo Transition StateExo Transition State
Activation Energy (Ea) (kcal/mol)22.523.1
Reaction Energy (ΔEr) (kcal/mol)-14.8-16.5

Reaction Pathway Determination and Energy Barriers

To investigate the chemical reactions of this compound, quantum mechanical calculations would be essential. Density Functional Theory (DFT) is a common method used to map out potential energy surfaces for proposed reaction mechanisms. By calculating the energies of reactants, transition states, and products, the energy barriers (activation energies) for different pathways can be determined. This information helps in predicting the feasibility and kinetics of a reaction. For example, the N-dealkylation or oxidation of the furan ring could be computationally modeled to understand its metabolic fate or decomposition pathways.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of "this compound" over time, which is crucial for understanding its interactions in a biological or chemical system.

Solvent Effects on Molecular Conformation and Reactivity

MD simulations would be used to study how different solvents influence the three-dimensional shape (conformation) of the molecule. The choice of solvent can significantly affect the stability of different conformers and, consequently, the molecule's reactivity. By simulating the molecule in various solvent environments (e.g., water, ethanol, or non-polar solvents), researchers can observe how the solvent molecules arrange themselves around the solute and how this affects intermolecular and intramolecular interactions.

Intermolecular Interaction Studies

The interactions between "this compound" and other molecules, such as biological macromolecules (e.g., enzymes, receptors) or other small molecules, can be investigated using MD simulations. These simulations can reveal the preferred binding modes, interaction energies, and the specific types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that govern these associations.

Theoretical Prediction of Structure-Reactivity Relationships (SAR)

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity or chemical reactivity. While experimental data is necessary to build a reliable SAR model, computational methods can be used to predict the properties of a series of related compounds. For "this compound," researchers could computationally generate a set of analogs by modifying specific parts of the molecule (e.g., changing substituents on the furan ring or altering the alkyl chain). Then, quantum chemical calculations could be used to compute various molecular descriptors for each analog, such as:

Electronic properties: charge distribution, dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Steric properties: molecular volume, surface area.

Lipophilic properties: partition coefficient (logP).

These calculated descriptors can then be used to build a quantitative structure-activity relationship (QSAR) model, which can predict the activity of new, untested compounds.

Research Applications and Potential Areas for Further Investigation

Utilization as a Synthetic Building Block in Organic Chemistry

The molecular architecture of (Furan-2-ylmethyl)(2-methylpentyl)amine makes it a valuable starting material in organic synthesis. The presence of the furan (B31954) moiety and the secondary amine group provides two reactive centers for the construction of more complex molecular frameworks.

Precursor for Complex Heterocyclic Systems

The furan nucleus within this compound can serve as a diene in Diels-Alder reactions, allowing for the construction of oxabicyclic systems. Furthermore, the furan ring can undergo various transformations, such as ring-opening and rearrangement reactions, to yield a diverse array of heterocyclic structures. The secondary amine can be acylated, alkylated, or incorporated into larger heterocyclic systems like pyrimidines or benzodiazepines through condensation reactions with appropriate bifunctional reagents. For instance, furan-containing amines have been utilized in multicomponent reactions to generate N-pyrrole heterocycles. mdpi.com

Scaffold for Derivatization and Analogue Synthesis

As a versatile scaffold, this compound allows for the synthesis of a library of analogues with potentially diverse biological activities. The furan ring can be functionalized at various positions, and the secondary amine provides a convenient handle for introducing a wide range of substituents. This derivatization is crucial in medicinal chemistry for structure-activity relationship (SAR) studies. For example, derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have been synthesized and evaluated for their antimicrobial properties. nih.gov The synthesis of amide and ester derivatives containing furan rings has also been explored, highlighting the potential for creating a variety of compounds from furan-based amines. researchgate.netresearchgate.net

Fundamental Studies of Furan Ring Chemistry in Amine Contexts

The interplay between the furan ring and the amine functionality in this compound presents an opportunity for fundamental studies. The electron-donating nature of the amine can influence the aromaticity and reactivity of the furan ring towards electrophilic substitution. Conversely, the furan ring can affect the basicity and nucleophilicity of the amine. Investigating these electronic interactions can provide deeper insights into the chemical behavior of such bifunctional molecules. Furan derivatives are known to be of significant biological and medicinal importance, and understanding their chemistry is crucial for the development of new therapeutic agents. utripoli.edu.ly

Exploration of Branched Alkyl Chain Effects on Amine Reactivity

The 2-methylpentyl group, a branched alkyl chain, is expected to exert significant steric hindrance around the nitrogen atom. This steric bulk can influence the kinetics of reactions involving the amine, such as nucleophilic substitution or addition reactions. Comparative studies with its linear-chain isomer, (Furan-2-ylmethyl)(hexyl)amine, could provide valuable data on how branching affects reaction rates and selectivity. In other classes of compounds, such as ionic liquids, alkyl chain branching has been shown to impact physicochemical properties like viscosity and melting points. researchgate.net Similar effects on the reactivity and physical properties of this compound can be anticipated.

Development of Novel Catalysts and Reaction Methodologies

Secondary amines are widely used as organocatalysts, particularly in asymmetric synthesis. The chiral center in the 2-methylpentyl group of this compound, if resolved into its enantiomers, could be exploited in the development of new chiral catalysts or ligands for metal-catalyzed reactions. Furan-containing compounds, in general, are being explored for the development of sustainable catalytic pathways. nih.gov Furthermore, secondary amines can catalyze multicomponent reactions for the synthesis of complex molecules like furan-fused coumarins. researchgate.net

Applications in Material Science Research

The furan moiety in this compound opens up possibilities for its use in material science. Furan-based polymers are gaining attention as renewable alternatives to petroleum-based plastics. The amine functionality could be used to incorporate this molecule into polymer backbones, for example, through the formation of polyamides. The Diels-Alder reaction of the furan ring is a reversible process, which can be utilized to create self-healing polymers. While specific applications of this particular compound in material science are not yet established, the broader class of furan derivatives is being investigated for the synthesis of building blocks for organic materials. ijsrst.com

Data Tables

Table 1: Representative Synthetic Transformations of Furan-2-ylmethylamines

Starting MaterialReagent(s)Product TypePotential Application
(Furan-2-ylmethyl)amine derivativeDienophile (e.g., maleimide)Oxabicyclic adductSynthesis of complex natural products
(Furan-2-ylmethyl)amine derivativeAcyl chlorideAmidePharmaceutical intermediate
(Furan-2-ylmethyl)amine derivativeIsocyanateUreaAgrochemical or pharmaceutical lead
(Furan-2-ylmethyl)amine derivativeAldehyde/Ketone, Reducing agentTertiary amineFine chemical synthesis

Table 2: Comparison of Physicochemical Properties of Branched vs. Linear Alkyl Amines (Illustrative)

PropertyThis compound (Branched)(Furan-2-ylmethyl)(n-hexyl)amine (Linear)Rationale for Difference
Boiling PointPotentially lowerPotentially higherBranching can reduce surface area and van der Waals forces.
ViscosityPotentially higherPotentially lowerIncreased steric hindrance can restrict molecular motion.
Basicity (pKb)Potentially higherPotentially lowerAlkyl groups are electron-donating, increasing basicity. Branching might have a subtle electronic effect.
Reactivity in SN2 ReactionsSlowerFasterIncreased steric hindrance around the nitrogen atom slows down the reaction rate.

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